
6-Fluorobenzofuran-3-carbaldehyde
Overview
Description
6-Fluorobenzofuran-3-carbaldehyde is a chemical compound with the molecular formula C9H5FO2. . The presence of a fluorine atom at the 6th position and an aldehyde group at the 3rd position of the benzofuran ring imparts unique chemical properties to this compound.
Preparation Methods
Overview of Benzofuran Synthesis Relevant to 6-Fluorobenzofuran-3-carbaldehyde
Benzofuran derivatives are commonly synthesized via cyclization reactions involving ortho-hydroxyaryl precursors, halogenated intermediates, and carbonylation or oxidative coupling strategies. The presence of a fluorine substituent and an aldehyde group requires selective functionalization and careful choice of synthetic route.
Preparation Methods of this compound
Copper-Catalyzed Intramolecular Cyclization of 2-Halo Aromatic Ketones
One practical and efficient method involves copper-catalyzed intramolecular C–O bond formation starting from 2-halogenated aromatic ketones. This method, reported by Chen and Dormer and further developed for benzo[b]furan derivatives, can be adapted for fluorinated substrates.
- Procedure : Starting from methyl 2-(6-fluorophenyl)acetate derivatives, halogenation at the ortho position followed by copper(I) iodide catalysis in dimethylformamide (DMF) at 100 °C promotes ring closure to form the benzofuran core.
- Advantages : High yields (up to 87% for related esters), mild conditions, and no need for chromatographic purification after work-up.
- Relevance : By using 6-fluoro-substituted precursors, the fluorine atom is retained at position 6, while subsequent oxidation or formylation can introduce the aldehyde at position 3.
Palladium-Catalyzed Carbonylation and Intramolecular Heck Reactions
Palladium-catalyzed methods are well-established for benzofuran synthesis, including:
- Intramolecular Heck reaction of (2-bromo(iodo)phenoxy)acrylates.
- Carbonylation of triflates derived from 3-coumaranones.
Comparative Summary Table of Preparation Methods
Method | Key Reagents/Conditions | Advantages | Limitations | Applicability to this compound |
---|---|---|---|---|
Copper-catalyzed intramolecular cyclization | CuI catalyst, DMF, 100 °C | High yield, mild, no chromatography | Requires halogenated ketone precursor | Yes, with 6-fluoro-substituted precursors |
Palladium-catalyzed carbonylation/Heck | Pd catalysts, CO gas, triflates or halides | Direct carbonylation, selective | Expensive catalysts, scale-up issues | Yes, starting from 6-fluoro phenols or halides |
Acyl sulfonate formation and cyclization | Tosyl chloride, organic base (Et3N), reflux | Scalable, well-defined intermediates | Multi-step, longer reaction times | Yes, with 6-fluoro-substituted phenoxy acids |
Cs2CO3-mediated one-pot synthesis | Cs2CO3, DMF, room temp, 2-hydroxybenzonitrile + 2-bromoacetophenone | Rapid, gram-scale, good yields | Requires specific nitrile and bromo precursors | Yes, using 6-fluoro derivatives |
Oxidative formylation | NBS/AIBN, Ag2CO3, Vilsmeier-Haack reagents | Selective aldehyde introduction | Post-synthesis modification | Yes, applied after benzofuran ring formation |
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic attacks due to the electron-withdrawing effect of the fluorine atom at position 6, which increases electrophilicity at the carbonyl carbon. Key reactions include:
Mechanistic Insight :
The fluorine atom stabilizes the transition state during nucleophilic attack by polarizing the carbonyl group. This effect is more pronounced in aprotic solvents like THF.
Oxidation and Reduction
The aldehyde group is redox-active, enabling controlled functional group interconversions:
Oxidation Pathways
Oxidizing Agent | Conditions | Product | Efficiency |
---|---|---|---|
KMnO₄ | Acidic, 60°C | 6-Fluorobenzofuran-3-carboxylic acid | 88% |
Ag₂O | Aqueous NH₃, RT | Silver mirror deposition | Quantitative |
Reduction Pathways
Reducing Agent | Conditions | Product | Yield |
---|---|---|---|
NaBH₄ | MeOH, 0°C | 6-Fluorobenzofuran-3-methanol | 92% |
H₂, Pd/C | EtOAc, 1 atm H₂ | Dihydrobenzofuran alcohol | 75% |
Key Finding : Fluorine’s inductive effect accelerates oxidation rates by 20–30% compared to non-fluorinated analogs.
Palladium-Catalyzed Coupling Reactions
The compound participates in cross-coupling reactions, leveraging its aldehyde as a directing group :
Reaction | Catalyst System | Conditions | Product | Yield |
---|---|---|---|---|
Direct Arylation | Pd(OAc)₂, Ag₂O, HFIP | 70°C, 16 h | Biaryl derivatives | 98% |
Cyclization | Pd/C, Cu(OTf)₂ | DMF, 100°C | Fused benzofuran systems | 82% |
Mechanism :
-
Oxidative addition of Pd(0) to the aldehyde C–H bond.
-
Transmetallation with aryl iodides.
Biological Interactions via Covalent Bonding
The aldehyde forms covalent adducts with biological nucleophiles (e.g., cysteine thiols):
Target | Interaction | Biological Effect | Reference |
---|---|---|---|
Tubulin | Schiff base with β-tubulin lysine | Mitotic arrest in cancer cells | |
SARS-CoV-2 Mpro | Thiohemiacetal formation | Protease inhibition |
Structure-Activity Note : Fluorine enhances membrane permeability, increasing IC₅₀ values by 3–5 fold compared to non-fluorinated derivatives .
Comparative Reactivity with Isomers
Positional Isomer | Electrophilicity (Carbonyl Carbon) | Oxidation Rate (vs 6-F) |
---|---|---|
4-Fluorobenzofuran-3-carbaldehyde | Lower (EDG meta effect) | 15% slower |
7-Fluorobenzofuran-3-carbaldehyde | Higher (EDG para effect) | 10% faster |
Explanation : The 6-fluoro group exerts stronger electron withdrawal than 4- or 7-substituents due to resonance and inductive effects.
Scientific Research Applications
6-Fluorobenzofuran-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-tumor and anti-viral activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Fluorobenzofuran-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparison with Similar Compounds
6-Fluorobenzofuran-3-carbaldehyde can be compared with other similar compounds such as:
4-Fluorobenzofuran-7-carbaldehyde: Similar structure but with the fluorine atom at the 4th position and the aldehyde group at the 7th position.
7-Methoxy-benzofuran-2-carbaldehyde: Contains a methoxy group instead of a fluorine atom and the aldehyde group at the 2nd position.
Quinoline-7-carbaldehyde: A different heterocyclic system with an aldehyde group at the 7th position. The unique positioning of the fluorine atom and the aldehyde group in this compound imparts distinct chemical and biological properties, making it a compound of interest in various research fields.
Biological Activity
6-Fluorobenzofuran-3-carbaldehyde is a fluorinated derivative of benzofuran, a compound noted for its diverse biological activities. This article aims to synthesize current research findings on the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
This compound features a benzofuran backbone with a fluorine atom at the 6-position and an aldehyde group at the 3-position. This structural modification is significant as it enhances the compound's reactivity and potential biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
- Cytotoxicity Testing : A study screened multiple benzofuran derivatives for cytotoxicity against colorectal cancer (CRC) cell lines HCT-116 and found that compounds similar to this compound induced G2/M phase arrest by regulating cyclin B1 expression, suggesting a mechanism involving microtubule disruption .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that the presence of fluorine atoms can significantly enhance anticancer activity. For example, related compounds exhibited IC50 values in the low nanomolar range against HCT-116 cells, indicating potent anticancer properties .
Antimicrobial Activity
Benzofuran derivatives are also recognized for their antimicrobial properties. Research indicates that modifications such as fluorination can improve their efficacy against various microbial strains.
Antimicrobial Studies
- In Vitro Activity : In vitro studies have demonstrated that certain benzofuran derivatives possess significant antibacterial activity against strains like Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 6.3 µg/mL for structurally similar compounds .
- Comparative Analysis : A comparative analysis of antimicrobial activities revealed that fluorinated compounds often exhibited enhanced potency compared to their non-fluorinated counterparts, supporting the hypothesis that fluorination plays a crucial role in biological activity .
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 6-Fluorobenzofuran-3-carbaldehyde, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of this compound often involves multi-step protocols, including halogenation, cyclization, and oxidation. A method analogous to the synthesis of fluorinated benzaldehyde derivatives (e.g., 4-Chloro-2-fluorobenzaldehyde) involves temperature-controlled reactions, where yields are sensitive to conditions such as solvent choice, catalyst loading, and reaction duration. For instance, highlights a temperature range (35–55°C) for synthesizing fluorobenzaldehyde derivatives, though specific data for this compound requires optimization. Researchers should employ high-performance liquid chromatography (HPLC) to monitor intermediate formation and adjust parameters iteratively .
Q. How can X-ray crystallography and SHELX software be used to resolve the crystal structure of this compound?
Basic Research Question
X-ray crystallography remains the gold standard for structural elucidation. SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) are robust tools for small-molecule analysis, even with twinned or high-resolution data. emphasizes SHELX’s adaptability to modern computational demands, enabling precise determination of bond lengths, angles, and fluorine positioning in aromatic systems. Researchers should prepare high-quality single crystals via slow evaporation and validate refinement using R-factors (<5% for high confidence) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Basic Research Question
Key techniques include:
- NMR : NMR identifies fluorine environments (e.g., deshielding effects from the benzofuran ring).
- IR : Stretching frequencies for aldehyde (∼1700 cm) and C-F bonds (∼1100 cm) confirm functional groups.
Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
The fluorine atom’s electronegativity alters electron density, affecting nucleophilic/electrophilic sites. For Suzuki-Miyaura couplings, the aldehyde group may require protection (e.g., acetal formation) to prevent side reactions. Density Functional Theory (DFT) calculations can map frontier molecular orbitals to predict regioselectivity. ’s discussion of difluoromethylbenzofuran derivatives underscores the need for computational modeling to guide experimental design .
Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?
Advanced Research Question
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions, purity, or stereochemical variations. Researchers should:
- Validate purity via HPLC (>95%) and elemental analysis.
- Replicate studies under standardized conditions (e.g., pH, temperature).
- Apply meta-analysis frameworks, as in –19, to reconcile short-term vs. long-term effects. For example, short-term assays may miss metabolite interference, while longitudinal studies capture cumulative toxicity .
Q. What computational strategies are recommended for predicting the pharmacokinetic properties of this compound?
Advanced Research Question
Use in silico tools like:
- ADMET Predictors : Estimate absorption (LogP), cytochrome P450 interactions, and toxicity.
- Molecular Dynamics (MD) : Simulate binding affinities to target proteins (e.g., kinases).
’s focus on pharmacodynamics for fluorinated benzaldehydes highlights the need for multi-parameter optimization, balancing solubility (via ClogP adjustments) and metabolic stability .
Q. How can researchers design experiments to differentiate between kinetic vs. thermodynamic control in fluorobenzofuran synthesis?
Advanced Research Question
Vary reaction conditions to isolate intermediates:
- Low Temperatures : Favor kinetic products (e.g., using cryogenic baths).
- High Temperatures/Long Durations : Promote thermodynamic stability.
Monitor via time-resolved FTIR or in situ NMR. ’s temperature-dependent synthesis framework provides a template for such studies .
Q. What are the best practices for handling air-sensitive intermediates during this compound synthesis?
Basic Research Question
- Use Schlenk lines or gloveboxes under inert gas (N/Ar).
- Stabilize aldehydes with scavengers (e.g., molecular sieves).
- Quench reactions with aqueous NaHSO to prevent oxidation. ’s handling protocols for halogenated aldehydes are transferable .
Properties
IUPAC Name |
6-fluoro-1-benzofuran-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZISRQSMGQZBFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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